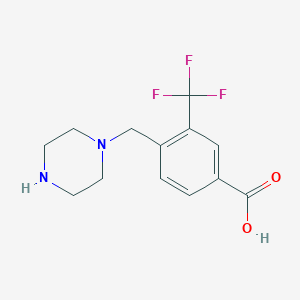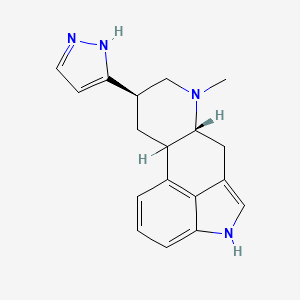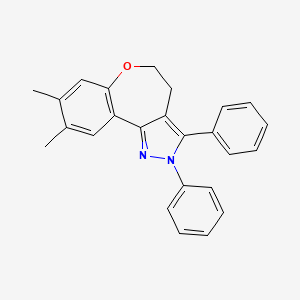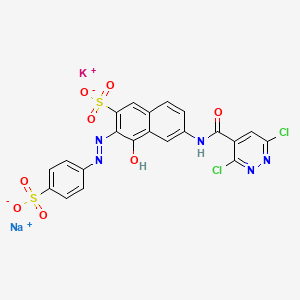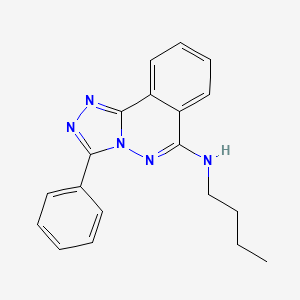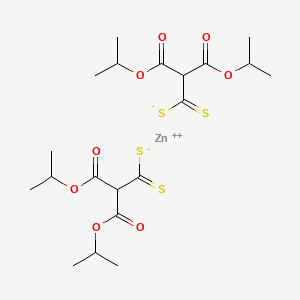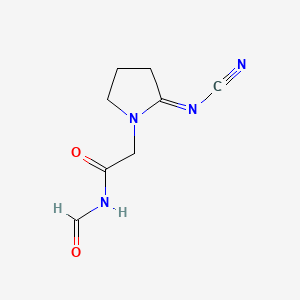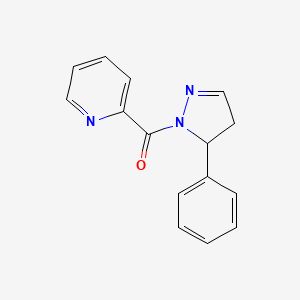
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is an organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylcarbonyl chloride with phenylhydrazine, followed by cyclization to form the pyrazoline ring. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its use, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Pyridylcarbonyl)-3-phenyl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-4-phenyl-2-pyrazoline
- 1-(2-Pyridylcarbonyl)-5-methyl-2-pyrazoline
Uniqueness
1-(2-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both pyridyl and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.
Propiedades
Número CAS |
121306-61-4 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c19-15(13-8-4-5-10-16-13)18-14(9-11-17-18)12-6-2-1-3-7-12/h1-8,10-11,14H,9H2 |
Clave InChI |
LMNCSUFKJVEMIV-UHFFFAOYSA-N |
SMILES canónico |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




